molecular formula C16H11Cl2NO B2752946 2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile CAS No. 344280-16-6

2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile

Cat. No.: B2752946
CAS No.: 344280-16-6
M. Wt: 304.17
InChI Key: RTJHDDNJNIDKAJ-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile” is a complex organic molecule. It contains a dichlorophenyl group, which is a phenol derivative with two chlorine atoms . It also contains a phenyl group, which is a functional group made up of six carbon atoms attached in a hexagonal planar ring .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, 2,4-Dichlorophenol, is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH .

Scientific Research Applications

Novel Preparation Methods

A novel method for the preparation of 4-oxo-2-alkenoic acid derivatives from 2,4-alkadienoic acid derivatives has been developed, utilizing oxygen and triethylsilane in the presence of a catalytic amount of cobalt (II) porphyrin. This process involves the conversion of ester, amide, and nitrile derivatives, including compounds related to 2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile, showcasing a significant advancement in the synthesis of these derivatives (Matsushita, Sugamoto, & Matsui, 1992).

Advancements in Organic Synthesis

A highly efficient method for the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been described, which involves nucleophilic intramolecular cyclization and the oxidation of the aniline moiety. This development is particularly notable for the improvement of yields and the expansion of the reaction scope in the field of organic synthesis (Aksenov et al., 2022).

Photocatalytic Oxidation Pathways

Research into the photocatalytic oxidation pathways of 2,4-dichlorophenol by CdS in different pH conditions has revealed that 2,4-dichlorophenol oxidation by positive holes is favored at pH less than 6, while oxidation by hydroxyl radicals becomes dominant at higher pH. This study provides insights into the environmental pathways and transformations of related compounds, including this compound (Tang & Huang, 1995).

Computational Studies and Characterization

DFT and TD-DFT/PCM calculations have been utilized for the structural parameters, spectroscopic characterization, and NLO and NBO analyses of compounds related to this compound. This comprehensive analysis, including studies of molecular structure, spectral measurements, and reactivity descriptors, has significantly contributed to the understanding of the chemical behavior and potential applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Safety and Hazards

The safety data sheet for a similar compound, 2,4-Dichloroacetophenone, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

While specific future directions for “2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile” are not available, research into similar compounds continues to be an active area of study .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO/c17-13-6-7-14(15(18)9-13)12(10-19)8-16(20)11-4-2-1-3-5-11/h1-7,9,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJHDDNJNIDKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C#N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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